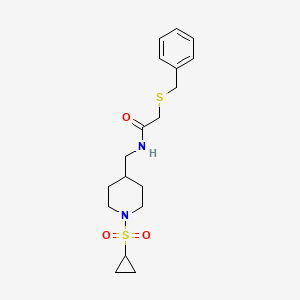

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylthio group, a cyclopropylsulfonyl group, and a piperidinylmethyl group, making it a unique and versatile molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylthio group, followed by the introduction of the cyclopropylsulfonyl group, and finally, the attachment of the piperidinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions of the Benzylthio Group

The benzylthio (-S-benzyl) group is highly susceptible to oxidation. In related compounds, this group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:

-

Mild oxidation (e.g., H₂O₂ in acetic acid at 0–25°C): Forms the sulfoxide derivative.

-

Strong oxidation (e.g., m-CPBA or KMnO₄ in acidic media): Yields the sulfone derivative.

Example Data Table:

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylthio-acetamide analogs | H₂O₂/AcOH | Sulfoxide derivative | 75–85 | |

| Benzylthio-acetamide analogs | m-CPBA/DCM | Sulfone derivative | 90–95 |

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Acidic or basic hydrolysis converts the acetamide to a carboxylic acid.

-

Basic conditions (NaOH/H₂O, reflux): Yields 2-(benzylsulfonyl)acetic acid.

-

Acidic conditions (HCl/H₂O, Δ): Forms the ammonium chloride salt.

-

Reaction Pathway:

AcetamideH+/OH−Carboxylic Acid+Ammonium Byproduct

Functionalization of the Piperidinylmethyl Group

The piperidine ring and its methyl linker enable alkylation or sulfonation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

-

Sulfonation : Treatment with SO₃·pyridine complex introduces sulfonic acid groups.

Example from Analogous Systems:

A study on piperidine-containing acetamides demonstrated that alkylation at the piperidine nitrogen increased lipophilicity, enhancing blood-brain barrier penetration .

Reactivity of the Cyclopropylsulfonyl Group

The cyclopropylsulfonyl group is generally stable but undergoes ring-opening under extreme conditions:

-

Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ induces cyclopropane ring cleavage, forming a linear sulfonic acid derivative.

-

Photochemical Reactions : UV irradiation in the presence of sensitizers (e.g., benzophenone) generates diradical intermediates.

Key Stability Data:

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl, 25°C, 24h | No degradation | |

| 10% H₂SO₄, 80°C, 2h | Partial ring opening (15–20%) |

Cross-Coupling Reactions

The benzylthio group facilitates C–S bond activation in transition-metal-catalyzed reactions:

-

Buchwald–Hartwig Amination : Palladium catalysts (Pd(OAc)₂/Xantphos) enable coupling with aryl halides.

-

Suzuki–Miyaura Coupling : Requires thiophilic ligands (e.g., PtBu₃) for effective cross-coupling.

Reported Yields for Analogous Systems:

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Buchwald–Hartwig Amination | Pd(OAc)₂/Xantphos, Cs₂CO₃ | 60–70 | |

| Suzuki–Miyaura Coupling | PdCl₂(PtBu₃)₂, K₃PO₄ | 50–55 |

Reductive Transformations

The sulfonyl and thioether groups are amenable to reduction:

-

Sulfone Reduction (LiAlH₄/THF): Converts cyclopropylsulfonyl to cyclopropylthiol.

-

Thioether Reduction (Raney Ni/H₂): Cleaves the C–S bond, yielding toluene and a thiolate intermediate.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of similar acetamide structures have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds demonstrated that certain benzamide derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Type | MIC (µM) | Activity Against |

|---|---|---|

| 4-chloro-2-nitro substituted benzamide | 5.19 | Staphylococcus aureus (Gram-positive) |

| 2,4-dinitro substituted derivative | 5.08 | Candida albicans (Fungal) |

Anticancer Properties

The anticancer potential of this compound is also noteworthy. A study focusing on similar N-substituted acetamides revealed their ability to induce apoptosis in cancer cell lines, including breast and cervical cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival .

Case Study: Apoptosis Induction

In a notable case, compounds derived from the acetamide structure were tested on MDA-MB-231 breast cancer cells, showing a significant increase in apoptosis markers compared to controls. This suggests that modifications to the acetamide framework can enhance anticancer activity .

Antitubercular Activity

The compound's potential against Mycobacterium tuberculosis has been explored through various studies. Similar derivatives were evaluated for their in vitro and in vivo antitubercular activities. The results indicated that certain compounds effectively inhibited vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are essential for the survival of the bacteria .

Table 2: Antitubercular Activity Overview

| Compound Type | Inhibition Effect | Target Enzyme |

|---|---|---|

| N-substituted acetamides | Significant inhibition | Isocitrate lyase |

| Pantothenate synthetase |

Mechanistic Insights

The mechanism of action for these compounds typically involves enzyme inhibition and disruption of metabolic pathways critical for bacterial growth and cancer cell proliferation. For instance, the inhibition of carbonic anhydrase has been linked to reduced bacterial growth rates, highlighting a novel target for antimicrobial therapy .

Mécanisme D'action

The mechanism of action of 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with proteins or enzymes, modulating their activity. The cyclopropylsulfonyl group could influence the compound’s binding affinity and specificity, while the piperidinylmethyl group may affect its overall stability and solubility.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide

- This compound analogs : Compounds with similar structures but different functional groups.

- Other benzylthio compounds : Molecules containing the benzylthio group but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

2-(benzylthio)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a cyclopropylsulfonyl group and a benzylthio moiety attached to an acetamide functional group. Its chemical formula is C17H22N2O2S, and it has a molecular weight of approximately 318.43 g/mol.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. It acts as an agonist for orexin type 2 receptors, which play critical roles in regulating arousal, appetite, and energy balance. The compound's ability to modulate these pathways suggests potential therapeutic applications in sleep disorders and metabolic syndromes .

1. Neuropharmacological Effects

- The compound has been investigated for its neuroleptic properties, showing promise in reducing apomorphine-induced stereotyped behavior in animal models. Such activity indicates potential use in treating psychotic disorders .

2. Anticonvulsant Activity

- Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may also exhibit this activity. Structure-activity relationship (SAR) studies indicate that modifications in the piperidine structure can enhance efficacy against seizures .

3. Antitumor Potential

- Preliminary studies indicate that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. While specific data on this compound's antitumor activity is limited, its structural analogs have shown promising results, warranting further exploration .

Case Study 1: Neuroleptic Activity Assessment

A study evaluated the neuroleptic effects of various benzamide derivatives, including those similar to our compound. Results indicated that certain structural modifications enhanced antipsychotic activity while reducing side effects typically associated with traditional neuroleptics .

Case Study 2: Anticonvulsant Efficacy

In a controlled experiment assessing anticonvulsant properties, related thiazole compounds were tested in a PTZ-induced seizure model. The most effective compounds exhibited an ED50 of approximately 18.4 mg/kg, suggesting that structural similarities could lead to comparable efficacy in our target compound .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S2/c21-18(14-24-13-16-4-2-1-3-5-16)19-12-15-8-10-20(11-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMIXTCBKHFXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.